![molecular formula C17H28BNO2 B1387178 N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine CAS No. 934586-48-8](/img/structure/B1387178.png)
N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine
Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the suzuki-miyaura coupling reaction , suggesting that it may interact with palladium catalysts.
Mode of Action
It’s known that boronic esters, such as this compound, are often used in palladium-catalyzed cross-coupling reactions . In these reactions, the boronic ester acts as a source of a boron atom, which forms a complex with a palladium catalyst. This complex then reacts with an organic halide to form a new carbon-carbon bond .
Biochemical Pathways
The compound is likely involved in the Suzuki-Miyaura coupling reaction, a type of cross-coupling reaction . This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules. The downstream effects of this reaction depend on the specific context in which it is used.
Pharmacokinetics
Given its chemical structure, it is likely to be soluble in methanol .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants used in the reaction.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from light and air . Furthermore, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base, and is usually performed in an organic solvent .
properties
IUPAC Name |
N-methyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO2/c1-13(2)19(7)12-14-10-8-9-11-15(14)18-20-16(3,4)17(5,6)21-18/h8-11,13H,12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRFUGSTPKCBFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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